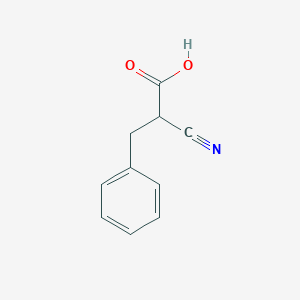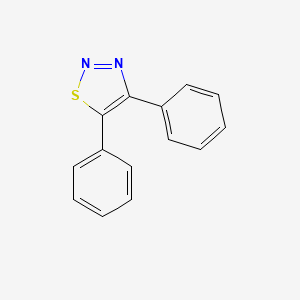
3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.9 g/mol . It is intended for research use only and is not for human or veterinary use.
Physical And Chemical Properties Analysis
While the molecular formula and weight are known , other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Alzheimer's Disease Research
- Benzophenone derivatives, including fluorinated types, have been investigated for their potential against Alzheimer's Disease. They target β-secretase (BACE-1) and acetylcholinesterase (AChE) while also countering intracellular ROS formation (Belluti et al., 2014).
Cytotoxicity Studies
- Benzophenone-3 (BP-3), a related compound, is known for its cytotoxic effects in various cells, including rat thymocytes, due to increased intracellular Zn2+ levels and vulnerability to oxidative stress (Utsunomiya et al., 2019).
Antimicrobial Activity
- Certain fluorinated benzothiazolo imidazole compounds, synthesized from similar benzophenone derivatives, showed notable antimicrobial properties (Sathe et al., 2011).
Photochemistry in Bioorganic Chemistry
- Benzophenone photophores, derived from similar compounds, are utilized in bioorganic chemistry for covalent attachment processes in protein interaction mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).
Antitumor Activity
- Novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrate significant antitumor activity, particularly against leukemia and lung carcinoma cells (Kumazawa et al., 1997).
Synthetic Processes
- The synthesis of benzophenone derivatives, such as 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, has been developed for industrial applications, highlighting the versatility of these compounds (Karrer et al., 2000).
Environmental Impact and Toxicity
- The degradation, transformation, and toxicity of benzophenone-type UV filters in water environments are of concern due to their potential endocrine-disrupting effects (Guo et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZFZVAGOJCQCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643836 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-20-2 |
Source


|
| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

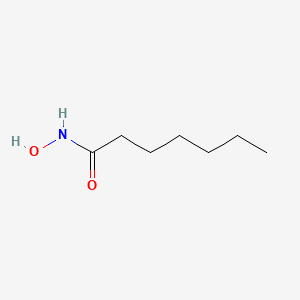

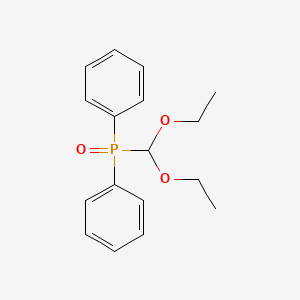

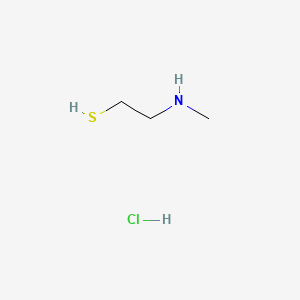
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)


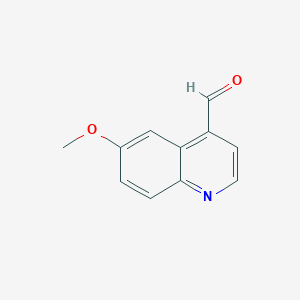

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)
